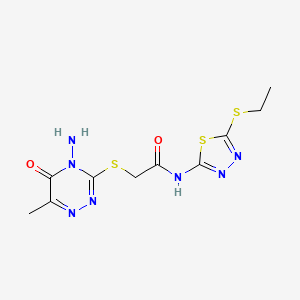

2-((4-amino-6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)-N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)acetamide

Description

This compound is a heterocyclic hybrid molecule featuring a 1,2,4-triazin-3-yl thioether moiety linked via an acetamide bridge to a 1,3,4-thiadiazol-2-yl group substituted with an ethylthio chain. Its structural complexity arises from the integration of two pharmacologically significant heterocycles: the 1,2,4-triazine core, known for antimicrobial and anticancer properties, and the 1,3,4-thiadiazole ring, which contributes to enzyme inhibition and bioactivity modulation . Current synthesis routes involve multi-step reactions, including nucleophilic substitution and cyclocondensation, as observed in analogous thiadiazole-triazine hybrids .

Propriétés

IUPAC Name |

2-[(4-amino-6-methyl-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N7O2S3/c1-3-20-10-16-14-8(22-10)12-6(18)4-21-9-15-13-5(2)7(19)17(9)11/h3-4,11H2,1-2H3,(H,12,14,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHKSWFYTEZFUTH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=NN=C(S1)NC(=O)CSC2=NN=C(C(=O)N2N)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N7O2S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Structural Comparison

Key structural analogs include:

Bioactivity and Research Findings

- Antimicrobial Activity: Thiadiazole-triazine hybrids demonstrate broad-spectrum antimicrobial activity. For example, the analog 2-((5-amino-1,3,4-thiadiazol-2-yl)thio)-N-(thiazol-2-yl)acetamide showed MIC values of 8–16 µg/mL against Staphylococcus aureus , while the target compound’s methyl and ethylthio groups may enhance membrane penetration .

- Enzyme Inhibition : QSAR models for similar compounds (e.g., imidazolidin-2-ylidene derivatives) suggest that electron-withdrawing substituents on the thiadiazole ring improve kinase inhibition . The target compound’s ethylthio group may similarly modulate enzyme binding.

- Structural Stability : X-ray diffraction studies of analogous compounds (e.g., ) reveal that chloro or trichloroethyl substituents increase crystallinity, whereas the target compound’s methyl and ethylthio groups may favor solubility .

Key Research Insights

- NMR Analysis : Comparative NMR studies (e.g., ) highlight that substituents on the triazine ring (e.g., methyl at position 6) induce chemical shift variations in regions A (39–44 ppm) and B (29–36 ppm), affecting electronic environments and bioactivity .

- QSAR Predictions : Derivatives with bulkier thiadiazole substituents (e.g., benzyl or trifluoromethyl) exhibit higher predicted LogP values, correlating with improved blood-brain barrier penetration .

- Synthetic Challenges : The target compound’s multi-heterocyclic structure requires stringent purification steps, as seen in analogous syntheses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.